![molecular formula C23H21N3O5S B300990 Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B300990.png)
Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in inflammation and tumor growth, leading to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
Studies have shown that Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has a low toxicity profile and does not cause significant biochemical or physiological effects at low concentrations. However, at high concentrations, it may cause cytotoxicity and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is its low toxicity profile, making it a suitable candidate for in vitro and in vivo experiments. However, its low solubility in water may limit its use in certain experiments, and its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other fields such as material science and agriculture. Additionally, future studies may focus on developing more efficient synthesis methods and improving its solubility in water.
Synthesis Methods
Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can be synthesized using a variety of methods, including the reaction of 4-amino benzoic acid, ethyl cyanoacetate, and 2-methyl-4-thiazolidinone in the presence of a catalyst such as triethylamine. Another method involves the reaction of 4-amino benzoic acid, ethyl cyanoacetate, and 2-methyl-4-thiazolidinone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. In agriculture, it has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for plant disease control. In material science, it has been studied for its potential applications in the development of organic semiconductors and photovoltaic devices.
properties
Product Name |
Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
---|---|
Molecular Formula |
C23H21N3O5S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 4-[[(5Z)-5-[[4-(cyanomethoxy)-3-methoxyphenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H21N3O5S/c1-4-30-22(28)16-6-8-17(9-7-16)25-23-26(2)21(27)20(32-23)14-15-5-10-18(31-12-11-24)19(13-15)29-3/h5-10,13-14H,4,12H2,1-3H3/b20-14-,25-23? |
InChI Key |
ALBCJAGFDXTBSQ-VASVRFFCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC#N)OC)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC#N)OC)S2)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC#N)OC)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.